molecular weight and formula of 2-Amino-3-bromo-5-nitrophenol
molecular weight and formula of 2-Amino-3-bromo-5-nitrophenol
An In-Depth Technical Guide to 2-Amino-3-bromo-5-nitrophenol: Synthesis, Characterization, and Application Potential
Abstract
2-Amino-3-bromo-5-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry. Its trifunctional nature, featuring amino, bromo, and nitro groups on a phenol backbone, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed protocols for its analytical characterization, and an exploration of its potential applications in research and drug development.
Physicochemical Properties and Structural Data
2-Amino-3-bromo-5-nitrophenol is a solid organic compound at room temperature, typically appearing as a brown powder.[1] The unique arrangement of its functional groups dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effects of the amino and hydroxyl groups, creates a complex electronic environment on the aromatic ring.
Table 1: Core Physicochemical and Identification Data for 2-Amino-3-bromo-5-nitrophenol
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₃ | [2][3][4] |
| Molecular Weight | 233.02 g/mol | [2][3][4] |
| CAS Number | 915156-09-1 | [2][3][4] |
| Appearance | Brown Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| InChI Key | BQFCKIRFZPVBJL-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(C=C(C(=C1Br)N)O)[O-] | [2] |
| Storage Conditions | 2-8°C, protect from light, under inert gas (e.g., Nitrogen) | [2][5] |
Synthesis Pathway and Experimental Protocol
Synthetic Strategy: A Rationale
A direct one-pot synthesis is challenging due to the competing directing effects of the functional groups, which would lead to a mixture of isomers. A multi-step synthesis involving a protecting group strategy is the most logical approach to achieve the desired regioselectivity. The proposed pathway begins with 2-aminophenol, protecting the more reactive amino group as an acetamide. This allows for controlled bromination and nitration before deprotection.
-
Protection: The amino group of 2-aminophenol is acetylated to form N-(2-hydroxyphenyl)acetamide. This is crucial because the acetamido group is still an ortho, para-director but is less activating than the free amino group, offering better control over subsequent reactions.
-
Bromination: The first electrophilic substitution is bromination. The acetamido and hydroxyl groups will direct the incoming bromine electrophile. The position para to the stronger activating group (hydroxyl) is sterically hindered by the acetamido group. Therefore, bromination is expected to occur at the position ortho to the hydroxyl group and meta to the acetamido group, yielding N-(3-bromo-2-hydroxyphenyl)acetamide.
-
Nitration: The subsequent nitration step is directed by all three substituents. The powerful meta-directing nitro group will add to a position meta to itself, while the ortho, para-directing groups will also influence its placement. The most electronically favorable and sterically accessible position is para to the hydroxyl group and meta to the bromo and acetamido groups, resulting in N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide.
-
Deprotection: The final step is the acidic or basic hydrolysis of the acetamide protecting group to reveal the free amino group, yielding the target compound, 2-Amino-3-bromo-5-nitrophenol.
Visualization of the Synthetic Workflow
Caption: Proposed four-step synthesis of 2-Amino-3-bromo-5-nitrophenol.
Experimental Protocol (Representative)
This protocol is a representative method based on standard organic chemistry transformations for analogous compounds.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.
Materials: 2-aminophenol, acetic anhydride, pyridine, N-Bromosuccinimide (NBS), acetonitrile, concentrated nitric acid, concentrated sulfuric acid, hydrochloric acid, ethyl acetate, hexane, sodium bicarbonate, anhydrous magnesium sulfate.
Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide
-
Dissolve 2-aminophenol (1 eq.) in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into cold water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N-(3-bromo-2-hydroxyphenyl)acetamide
-
Dissolve N-(2-hydroxyphenyl)acetamide (1 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Step 3: Synthesis of N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1 eq.) to concentrated sulfuric acid at 0°C.
-
Dissolve the product from Step 2 (1 eq.) in concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 4: Synthesis of 2-Amino-3-bromo-5-nitrophenol (Hydrolysis)
-
Suspend the nitrated acetamide (1 eq.) in a mixture of ethanol and 6M aqueous HCl.
-
Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The final product can be purified by recrystallization.
Potential Applications in Drug Development and Research
Substituted aminophenols are recognized as important structural motifs and intermediates in medicinal chemistry.[8] While direct applications of 2-Amino-3-bromo-5-nitrophenol are not widely documented, its structure suggests significant potential as a scaffold or intermediate for synthesizing biologically active molecules.
-
Scaffold for Heterocyclic Synthesis: The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, phenoxazines, and other heterocyclic systems that are prevalent in many pharmaceutical compounds.
-
Intermediate for Azo Dyes: Aminophenol derivatives are used as intermediates in the manufacturing of various dyes.[9]
-
Fragment-Based Drug Discovery: As a polysubstituted small molecule, it can serve as a fragment in screening libraries for identifying initial hits against biological targets. The bromine atom provides a vector for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid library development.
-
Antioxidant and Reducing Agent Precursors: The aminophenol structure is associated with reducing and antioxidant properties.[8] The electronic properties can be tuned by modifying the existing functional groups, making derivatives of this compound interesting candidates for studies on oxidative stress.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Amino-3-bromo-5-nitrophenol.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of nitrophenol derivatives.[10][11]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector.[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[12] A typical starting condition could be a 60:40 mixture of aqueous buffer to acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance, likely in the 270-350 nm range, typical for nitroaromatic compounds.
-
Analysis: Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
¹H NMR Spectroscopy (Expected Chemical Shifts)
-
Aromatic Protons: The two protons on the aromatic ring will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). Their chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitro and bromo groups. Expected region: δ 7.0 - 8.5 ppm.
-
Amine (-NH₂) and Hydroxyl (-OH) Protons: These protons will appear as broad singlets. Their chemical shifts are variable and depend on the solvent, concentration, and temperature. Expected region: δ 4.0 - 10.0 ppm.
¹³C NMR Spectroscopy (Expected Chemical Shifts)
-
Six distinct signals are expected for the aromatic carbons.
-
C-OH: δ 150-160 ppm.
-
C-NH₂: δ 140-150 ppm.
-
C-NO₂: δ 145-155 ppm.
-
C-Br: δ 110-120 ppm.
-
The remaining C-H carbons will appear in the δ 115-130 ppm range.
-
Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the elemental composition.
Expected Observations:
-
Molecular Ion Peak: The key feature for this compound will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This results in two peaks of nearly equal intensity in the molecular ion region: one for [M]⁺ and one for [M+2]⁺.
-
For C₆H₅⁷⁹BrN₂O₃, the calculated monoisotopic mass is approximately 231.95 Da.
-
For C₆H₅⁸¹BrN₂O₃, the calculated monoisotopic mass is approximately 233.95 Da.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of •NO, •NO₂, and H₂O radicals or molecules.[2] The C-Br bond may also cleave.
Safety and Handling
2-Amino-3-bromo-5-nitrophenol must be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on supplier safety data, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is very toxic to aquatic life with long-lasting effects (H410).[5]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
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